REACTION_CXSMILES
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S(Cl)([Cl:3])=O.[CH2:5]([O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17]O)=[CH:15][C:14]=1[O:21][CH3:22])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>CCOCC>[CH2:5]([O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][Cl:3])=[CH:15][C:14]=1[O:21][CH3:22])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
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Name
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|
Quantity
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5.95 g
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC1=C(C=C(CO)C=C1)OC
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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CCOCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was quenched with H2O
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Type
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EXTRACTION
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Details
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The product was extracted with ether
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ether
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Type
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WASH
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Details
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The combined organic layer washed with 5% NaHCO3, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried with Na2SO4
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Type
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CUSTOM
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Details
|
Ether was evaporated
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Type
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CUSTOM
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Details
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the residue was purified by chromatography (on silica gel, ethyl acetate/hexane=2/8)
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Name
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|
Type
|
product
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Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)CCl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |